molecular formula C6H7ClN2S B2830376 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole CAS No. 1487123-54-5

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole

Cat. No. B2830376
CAS RN: 1487123-54-5
M. Wt: 174.65
InChI Key: ZTOQSFPKPONEPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is a chemical compound with the molecular formula C6H7ClN2S and a molecular weight of 174.65 . It is a research-use-only compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiadiazole ring attached to a cyclobutyl group and a chlorine atom .

Scientific Research Applications

Corrosion Inhibition
Research on thiadiazole derivatives, including compounds structurally similar to 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, has shown promising applications in the field of corrosion inhibition. For example, certain 1,3,4-thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated significant inhibition efficiency, which could be correlated with their molecular structures and electronic properties. The adsorption of these inhibitors on metal surfaces followed Langmuir's adsorption isotherm, indicating a strong and efficient binding to the surface, thereby preventing corrosion (Lebrini et al., 2005).

Anticancer Potential
Thiadiazole derivatives, including those structurally related to this compound, have also been investigated for their potential anticancer activities. These compounds have been synthesized and evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. The anticancer activity of these derivatives can be attributed to their ability to interfere with cellular processes critical for cancer cell survival and proliferation. Some compounds have even been granted National Cancer Institute (NCI) codes for further evaluation due to their significant inhibitory effects on tumor cells, highlighting the potential of thiadiazole derivatives in cancer therapy (Noolvi et al., 2011).

Antimicrobial and Antiviral Activities
The search for new antimicrobial and antiviral agents has led to the exploration of thiadiazole derivatives for their potential in this area. Compounds structurally related to this compound have been synthesized and screened for their antimicrobial activity against various pathogenic bacteria and fungi. Some of these derivatives have shown high activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics. Additionally, certain thiadiazole derivatives have demonstrated antiviral activities, suggesting a broad spectrum of potential biological applications (Chen et al., 2010).

Future Directions

The future directions for research on 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole and similar compounds could involve further exploration of their potential biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Additionally, structural modifications in the 1,3,4-thiadiazole ring could result in highly effective and less toxic compounds .

properties

IUPAC Name

5-chloro-3-cyclobutyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQSFPKPONEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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